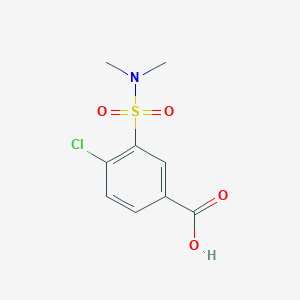

4-chloro-3-(dimethylsulfamoyl)benzoic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

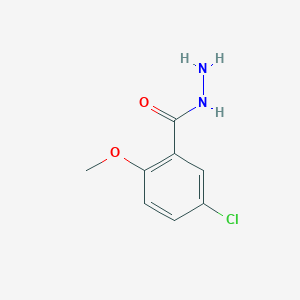

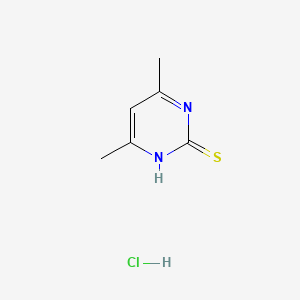

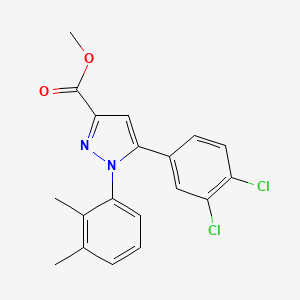

4-Chloro-3-(dimethylsulfamoyl)benzoic acid is a chemical compound with the CAS Number: 59210-61-6 . It has a molecular weight of 263.7 . The IUPAC name for this compound is 4-chloro-3-[(dimethylamino)sulfonyl]benzoic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-chloro-3-(dimethylsulfamoyl)benzoic acid is1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Chloro-3-(dimethylsulfamoyl)benzoic acid is a solid at room temperature . It has a molecular weight of 263.7 .科学研究应用

Anion Recognition

4-Chloro-3-(dimethylsulfamoyl)benzoic acid and similar compounds have been studied for their potential in anion recognition. For example, 4-(N,N-Dimethylamino)benzoic acid exhibited significant affinity and selectivity for divalent anions HPO4^2- and SO4^2- over monovalent anions in UV-vis and fluorescence titrations (Hou & Kobiro, 2006).

Industrial Process Scale-Up

In industrial applications, similar benzoic acid derivatives are key intermediates in manufacturing therapies. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is crucial in synthesizing SGLT2 inhibitors for diabetes therapy. Its production involves a scalable process with significant yield and cost reduction (Zhang et al., 2022).

Photodecomposition Studies

The photodecomposition of chlorobenzoic acids, including 4-chloro-3-(dimethylsulfamoyl)benzoic acid, has been explored. Ultraviolet irradiation of these acids in aqueous solutions leads to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).

Synthesis of Photoinitiators

Some derivatives of benzoic acid, like dimethyl benzoic acid, have been synthesized for use in UV-curing systems as photoinitiators. This involves processes such as Friedel-Crafts acylation and hydrolysis (Zhao Hui-shuang, 2002).

Carbonic Anhydrase Inhibition

Research on carbonic anhydrase inhibitors includes compounds like 4-chloro-3-sulfamoyl benzenecarboxamides, showing significant potential as topical anti-glaucoma agents. These compounds exhibit high affinity for carbonic anhydrase isozymes, relevant in aqueous humor secretion (Mincione et al., 2001).

Speciation in Solution

Studies on the speciation of substituted benzoic acids, including compounds like 2-chloro-4-nitrobenzoic acid, focus on their self-association in solution. This research utilizes spectroscopic measurements and molecular simulation methods (Be̅rziņš et al., 2021).

Thermodynamic Studies

Thermodynamic studies of benzoic acid and chlorobenzoic acids, including their mixtures with water and organic solvents, are essential in pharmaceutical research. Such studies are crucial for process design and understanding solubility and stability (Reschke et al., 2016).

Molecular Salts/Cocrystals Synthesis

The synthesis of molecular salts and cocrystals, such as those of 2-Chloro-4-nitrobenzoic acid, is investigated for their potential in treating HIV and boosting immune response. Such research explores crystal engineering approaches and the role of halogen bonds in these structures (Oruganti et al., 2017).

安全和危害

The safety information for 4-chloro-3-(dimethylsulfamoyl)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P362+P364 (Take off contaminated clothing and wash it before reuse) .

属性

IUPAC Name |

4-chloro-3-(dimethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPQIPORTHDIJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-(dimethylsulfamoyl)benzoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1-(4-chloro-3-nitrophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B1363019.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)